molecular formula C14H10ClNO2 B11997275 4-Chloro-4'-nitrostilbene CAS No. 14064-55-2

4-Chloro-4'-nitrostilbene

Katalognummer: B11997275
CAS-Nummer: 14064-55-2
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: WKGWMIAHCAJHPK-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-4’-nitrostilbene is an organic compound that belongs to the stilbene family. It is characterized by the presence of a chloro group and a nitro group attached to the aromatic rings. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 4-Chloro-4’-nitrostilbene typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyltriphenylphosphonium bromide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields .

Analyse Chemischer Reaktionen

4-Chloro-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

4-Chloro-4’-nitrostilbene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-4’-nitrostilbene involves its interaction with molecular targets through its functional groups. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules. The compound’s nonlinear optical properties are attributed to its ability to undergo charge transfer interactions, which are facilitated by its conjugated π-electron system .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-4’-nitrostilbene can be compared with other similar compounds such as:

  • 4-Fluoro-4’-nitrostilbene
  • 4-Iodo-4’-nitrostilbene
  • 4-Methoxy-4’-nitrostilbene

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications. For instance, the presence of different substituents can affect the compound’s reactivity, stability, and nonlinear optical properties .

Eigenschaften

CAS-Nummer

14064-55-2

Molekularformel

C14H10ClNO2

Molekulargewicht

259.69 g/mol

IUPAC-Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H/b2-1+

InChI-Schlüssel

WKGWMIAHCAJHPK-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.